molecular formula C11H13ClN4O2S B14254033 N-(4-Chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide CAS No. 404033-38-1

N-(4-Chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide

Cat. No.: B14254033
CAS No.: 404033-38-1
M. Wt: 300.77 g/mol
InChI Key: KSJMCEYKSCIKDX-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide is a complex organic compound with a unique structure that includes a chlorophenyl group, two methylamino groups, a nitro group, and a thioamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with nitromethane to form a nitroalkene intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, palladium catalysts.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioamide group may also play a role in its activity by forming covalent bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)methylcyclopentanamine
  • N-(4-Chlorophenyl)-4-methoxy-3-(methylamino)benzamide

Uniqueness

N-(4-Chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

404033-38-1

Molecular Formula

C11H13ClN4O2S

Molecular Weight

300.77 g/mol

IUPAC Name

N-(4-chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide

InChI

InChI=1S/C11H13ClN4O2S/c1-13-10(14-2)9(16(17)18)11(19)15-8-5-3-7(12)4-6-8/h3-6,13-14H,1-2H3,(H,15,19)

InChI Key

KSJMCEYKSCIKDX-UHFFFAOYSA-N

Canonical SMILES

CNC(=C(C(=S)NC1=CC=C(C=C1)Cl)[N+](=O)[O-])NC

Origin of Product

United States

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